Technetium Tc 99m mebrofenin

hepatobiliary scintigraphy liver function hepatic extraction

In hyperbilirubinemic patients (>2 mg/dL), first-generation Tc-99m IDA agents fail due to bilirubin competition for OATP1B1/1B3 transporters, producing non-diagnostic scans, increasing repeat procedures, and delaying clinical decisions. Tc-99m Mebrofenin solves this: its 98% hepatic extraction efficiency and resistance to bilirubin displacement enable diagnostic-quality hepatobiliary images where other agents fail. • 98% hepatic extraction fraction-preserves image contrast at serum bilirubin up to 25 mg/dL. • Significantly lower renal excretion vs. Tc-99m disofenin reduces non-target organ radiation. • Validated for quantitative pre-surgical FLR function assessment with SPECT/CT.

Molecular Formula C15H19BrN2O5Tc
Molecular Weight 484.13 g/mol
CAS No. 1415247-71-0
Cat. No. B1243543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTechnetium Tc 99m mebrofenin
CAS1415247-71-0
Synonyms99mTc mebrofenin
Bridatec
Tc-99m-3-bromo-2,4,6-trimethyl-IDA
Tc-99m-3-bromo-2,4,6-trimethyliminodiacetic acid
Tc-99m-Br-IDA
Tc-99m-BrIDA
Tc-99m-BTM-IDA
Tc-99m-N-(2,4,6-trimethylbromoacetanilide)iminodiacetate
Tc-99m-SQ 26,962
Tc-99m-TBIDA
Tc-99m-trimethyl-BrIDA
Tc-99m-trimethylbromo-IDA
Tc-99m-trimethylbromoimino-diacetic acid
Tc-99m-trimethylbromoiminodiacetate
Tc-Choletec
Tc-TMB-IDA
technetium Tc 99m 3-bromo-2,4,6-trimethyliminodiacetic acid
technetium Tc 99m mebrofenin
technetium Tc 99m-trimethylbromo-IDA
Molecular FormulaC15H19BrN2O5Tc
Molecular Weight484.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C.[Tc]
InChIInChI=1S/C15H19BrN2O5.Tc/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23;/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23);
InChIKeyJLJSYHOPCNWUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 45 mg / 50 mg / 15 mci / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technetium Tc 99m Mebrofenin: A Diagnostic Radiopharmaceutical for Hepatobiliary Imaging


Technetium Tc 99m mebrofenin (CAS 1415247-71-0) is a diagnostic radiopharmaceutical composed of the iminodiacetic acid (HIDA) derivative mebrofenin chelated to the metastable isotope technetium-99m [1]. It is indicated for hepatobiliary scintigraphy (cholescintigraphy) to evaluate liver and gallbladder function. Following intravenous administration, it undergoes rapid hepatic uptake via organic anion transporting polypeptides OATP1B1 and OATP1B3, followed by active excretion into bile canaliculi through multidrug resistance-associated protein 2 (MRP2), enabling gamma camera imaging of the hepatobiliary system [2].

Why Technetium Tc 99m Mebrofenin Cannot Be Interchanged with Other Tc-99m IDA Derivatives


Tc-99m labeled iminodiacetic acid (IDA) derivatives are a class of hepatobiliary imaging agents that share a common anionic transport mechanism for hepatic uptake and biliary excretion [1]. However, differences in ligand structure—particularly the nature and position of substituents on the phenyl ring—profoundly influence molecular lipophilicity, protein binding, hepatocellular transit time, and the relative contribution of renal versus biliary elimination [2]. In hyperbilirubinemic conditions, where elevated serum bilirubin competes for hepatocyte uptake transporters, the imaging performance of different IDA derivatives diverges substantially [3]. Substituting one Tc-99m IDA agent for another without accounting for these quantifiable performance differences can compromise diagnostic accuracy, alter radiation dosimetry to non-target organs, and necessitate higher administered activities—all of which directly impact clinical workflow and patient safety.

Quantitative Differentiation of Technetium Tc 99m Mebrofenin Against Comparator Agents


Hepatic Extraction Fraction: Tc-99m Mebrofenin vs. Tc-99m Disofenin

Tc-99m mebrofenin demonstrates a quantifiably higher hepatic extraction efficiency compared to Tc-99m disofenin (DISIDA), the other FDA-approved Tc-99m IDA agent in clinical use. This difference is critical in patients with compromised liver function, where maximizing hepatocyte uptake directly correlates with image quality and diagnostic confidence. [1] [2]

hepatobiliary scintigraphy liver function hepatic extraction

Renal Excretion in Hyperbilirubinemia: Tc-99m Mebrofenin vs. Tc-99m Disofenin

In patients with elevated serum bilirubin, alternative biliary excretion via the kidneys increases for all Tc-99m IDA agents. However, Tc-99m mebrofenin exhibits significantly lower renal excretion than Tc-99m disofenin at all bilirubin levels, preserving image quality in jaundiced patients. At a total bilirubin level of 25 mg/dL, renal excretion of Tc-99m mebrofenin remains lower than the renal excretion of Tc-99m disofenin in subjects with normal bilirubin. [1] [2]

hyperbilirubinemia renal excretion imaging quality

Baseline Renal Excretion: Tc-99m Mebrofenin vs. Tc-99m Disofenin in Normal Subjects

In subjects with normal hepatobiliary function and serum bilirubin, Tc-99m mebrofenin exhibits substantially lower baseline renal excretion compared to Tc-99m disofenin. This translates to reduced renal radiation exposure and eliminates renal visualization on scintigraphic images, thereby avoiding potential diagnostic confusion. [1] [2]

renal excretion normal hepatobiliary function radiation dosimetry

Resistance to Bilirubin Competition: Tc-99m Mebrofenin vs. First-Generation Tc-99m HIDA

First-generation Tc-99m HIDA (lidofenin) and other early IDA derivatives suffered from marked competitive inhibition of hepatic uptake by elevated serum bilirubin, limiting their clinical utility in jaundiced patients. Structure-activity studies of 33 HIDA derivatives identified Tc-3-bromo-2,4,6-trimethyl HIDA (mebrofenin) as the compound with optimal resistance to bilirubin competition while maintaining high hepatic specificity and rapid hepatocellular transit. [1] [2]

bilirubin competition hyperbilirubinemia hepatic uptake

Pharmacokinetic Characterization: Biliary Clearance and Hepatic Disposition of Tc-99m Mebrofenin

Tc-99m mebrofenin has been characterized with a detailed semiphysiologically based pharmacokinetic model in humans, quantifying its disposition across central, peripheral, and liver compartments. The model demonstrates that biliary excretion is the predominant route of hepatic elimination, with a canalicular-to-sinusoidal efflux rate constant ratio of 3.4 ± 0.8, confirming preferential vectorial transport into bile. [1] [2]

pharmacokinetics biliary clearance hepatic transport

Biliary Recovery Fraction: Quantifying Tc-99m Mebrofenin Hepatic Excretion Efficiency

Tc-99m mebrofenin demonstrates extensive biliary excretion in humans, with total systemic clearance approximating liver blood flow (17.3 ± 1.7 mL/min/kg). When corrected for gallbladder ejection fraction, 71% to 92% of the excreted dose is recovered in bile, confirming that the hepatobiliary route accounts for the vast majority of drug elimination. [1]

biliary excretion hepatocyte function gallbladder ejection

Optimal Application Scenarios for Technetium Tc 99m Mebrofenin Based on Quantitative Evidence


Hepatobiliary Imaging in Patients with Moderate to Severe Hyperbilirubinemia

Tc-99m mebrofenin is the preferred Tc-99m IDA agent for cholescintigraphy in patients with elevated serum bilirubin (>2 mg/dL up to at least 25 mg/dL). Its 98% hepatic extraction efficiency and resistance to bilirubin competition enable diagnostic-quality images where first-generation agents fail [1]. The significantly lower renal excretion compared to Tc-99m disofenin preserves image contrast and reduces non-target organ radiation exposure, as quantified in clinical studies [2].

Preoperative Assessment of Future Liver Remnant Function Before Major Hepatic Resection

Tc-99m mebrofenin hepatobiliary scintigraphy with SPECT/CT is utilized to quantitatively assess regional liver function and predict future liver remnant (FLR) function prior to major liver surgery. The well-characterized pharmacokinetic model and high hepatic extraction fraction (98%) enable reliable compartmental analysis of segmental liver uptake, supporting clinical decision-making regarding resectability and the need for preoperative portal vein embolization [3] [4].

Noninvasive Staging of Chronic Liver Disease and Fibrosis

Dynamic liver scintigraphy with Tc-99m mebrofenin provides quantitative parameters of hepatic uptake and excretory function that correlate with histological fibrosis stage in chronic viral hepatitis. The agent's high hepatic specificity and rapid hepatocellular transit enable sensitive detection of early functional impairment before structural changes are evident on conventional imaging, offering a noninvasive tool for monitoring disease progression and therapeutic response [5].

Clinical Probe for Evaluating Drug-Induced Alterations in Hepatic Transporter Function

Tc-99m mebrofenin serves as a validated clinical probe for assessing OATP1B1/1B3-mediated hepatic uptake and MRP2-mediated biliary efflux in humans. Its characterized in vitro transport kinetics and in vivo pharmacokinetic model enable quantitative evaluation of how disease states (hyperbilirubinemia, cholestasis) or co-administered drugs modulate hepatobiliary drug disposition, supporting translational research in drug development and regulatory safety assessment [6].

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